acetic acid;(3S)-3,7-dimethyloct-6-en-3-ol
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Overview
Description
Acetic acid;(3S)-3,7-dimethyloct-6-en-3-ol is a compound that combines the properties of acetic acid and a terpene alcohol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent smell and is widely known for its use in vinegar. The compound (3S)-3,7-dimethyloct-6-en-3-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. This combination results in a compound with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid can be achieved through several methods, including the oxidation of acetaldehyde, the carbonylation of methanol, and the oxidation of ethanol . The Monsanto process, which involves the rhodium-iodine catalyzed carbonylation of methanol, is one of the most common industrial methods .
For (3S)-3,7-dimethyloct-6-en-3-ol, it can be synthesized through the hydrogenation of linalyl acetate or the hydration of myrcene . The reaction conditions typically involve the use of catalysts such as palladium on carbon or sulfuric acid.
Industrial Production Methods: Industrial production of acetic acid primarily relies on the carbonylation of methanol using the Monsanto process . This method is preferred due to its efficiency and cost-effectiveness. For (3S)-3,7-dimethyloct-6-en-3-ol, industrial production often involves the extraction from natural sources such as lavender and coriander, followed by purification processes .
Chemical Reactions Analysis
Types of Reactions: Acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It can be oxidized to carbon dioxide and water or reduced to ethanol. In substitution reactions, acetic acid can react with alcohols to form esters.
(3S)-3,7-dimethyloct-6-en-3-ol can undergo oxidation to form linalool oxide or reduction to form tetrahydrolinalool . It can also participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions: Common reagents for the oxidation of acetic acid include potassium permanganate and chromium trioxide . For reduction reactions, hydrogen gas and catalysts such as palladium on carbon are used. Substitution reactions often involve alcohols and acids under acidic conditions.
For (3S)-3,7-dimethyloct-6-en-3-ol, common reagents for oxidation include ozone and hydrogen peroxide . Reduction reactions typically use hydrogen gas and catalysts like palladium on carbon. Substitution reactions involve reagents such as acetic anhydride and sulfuric acid.
Major Products Formed: The major products formed from the oxidation of acetic acid are carbon dioxide and water . Reduction reactions yield ethanol, while substitution reactions produce esters such as ethyl acetate.
For (3S)-3,7-dimethyloct-6-en-3-ol, oxidation reactions produce linalool oxide, and reduction reactions yield tetrahydrolinalool . Substitution reactions can form esters like linalyl acetate.
Scientific Research Applications
Acetic acid is widely used in scientific research for its role as a solvent and reagent in chemical synthesis . It is also used in the production of various chemicals, including acetic anhydride, acetate esters, and vinyl acetate monomer . In biology and medicine, acetic acid is used as an antiseptic and in the production of pharmaceuticals .
(3S)-3,7-dimethyloct-6-en-3-ol has applications in the fragrance and flavor industry due to its pleasant scent . It is also used in the synthesis of other chemicals and as a potential therapeutic agent in medicine . Research has shown its potential in antimicrobial and anti-inflammatory applications .
Mechanism of Action
Acetic acid exerts its effects primarily through its acidic properties, which allow it to act as a proton donor in various chemical reactions . It can disrupt cell membranes and denature proteins, making it effective as an antimicrobial agent .
(3S)-3,7-dimethyloct-6-en-3-ol interacts with various molecular targets, including enzymes and receptors involved in inflammation and microbial activity . Its mechanism of action involves the modulation of signaling pathways and the inhibition of microbial growth .
Comparison with Similar Compounds
Acetic acid is similar to other carboxylic acids such as formic acid and propionic acid . its unique properties, such as its relatively low molecular weight and high acidity, make it particularly useful in various applications .
(3S)-3,7-dimethyloct-6-en-3-ol is similar to other terpene alcohols such as geraniol and citronellol . Its unique scent and chemical properties make it valuable in the fragrance and flavor industry . Compared to these similar compounds, (3S)-3,7-dimethyloct-6-en-3-ol has a distinct floral scent and a broader range of applications .
Properties
CAS No. |
61476-73-1 |
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Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
acetic acid;(3S)-3,7-dimethyloct-6-en-3-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-5-10(4,11)8-6-7-9(2)3;1-2(3)4/h7,11H,5-6,8H2,1-4H3;1H3,(H,3,4)/t10-;/m0./s1 |
InChI Key |
UYFYNVHHHDUGAS-PPHPATTJSA-N |
Isomeric SMILES |
CC[C@@](C)(CCC=C(C)C)O.CC(=O)O |
Canonical SMILES |
CCC(C)(CCC=C(C)C)O.CC(=O)O |
Origin of Product |
United States |
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